

A Technical Guide to the Physicochemical Properties of 2-Ethoxy-5-iodonicotinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Ethoxy-5-iodonicotinic acid*

Cat. No.: *B1344298*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **2-Ethoxy-5-iodonicotinic acid**, a substituted pyridine carboxylic acid derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound, this guide combines predicted values from computational models with detailed, standard experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

The following table summarizes the available physicochemical data for **2-Ethoxy-5-iodonicotinic acid** (CAS Number: 335078-07-4). It is critical to note that, where specified, these values are computationally predicted and await experimental verification.

Property	Value	Source
Molecular Formula	C ₈ H ₈ INO ₃	[1]
Molecular Weight	293 g/mol	[1]
Density (Predicted)	1.9 ± 0.1 g/cm ³	[1]
Boiling Point (Predicted)	373.2 ± 42.0 °C at 760 mmHg	[1]
Flash Point (Predicted)	179.5 ± 27.9 °C	[1]
Refractive Index (Predicted)	1.621	[1]
Polar Surface Area (PSA)	59.42 Å ²	[1]
logP (Predicted)	1.783	[1]

Experimental Protocols

Accurate characterization of **2-Ethoxy-5-iodonicotinic acid** requires rigorous experimental determination of its physicochemical properties. The following sections detail standard methodologies for key parameters.

Determination of Aqueous Solubility

The solubility of an organic acid like **2-Ethoxy-5-iodonicotinic acid** can be determined using the shake-flask method, a widely accepted and robust technique.

Principle: An excess amount of the solid compound is equilibrated with a specific volume of water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.

Protocol:

- Add an excess amount of **2-Ethoxy-5-iodonicotinic acid** to a known volume of purified water in a sealed, temperature-controlled vessel.
- Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

- After equilibration, cease agitation and allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 μm).
- Determine the concentration of the dissolved **2-Ethoxy-5-iodonicotinic acid** in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standard solutions of known concentrations.
- The determined concentration represents the aqueous solubility of the compound at the specified temperature.^{[2][3][4][5]}

Determination of the Acid Dissociation Constant (pKa)

The pKa value, which indicates the strength of an acid, can be accurately determined by potentiometric titration.

Principle: A solution of the acidic compound is titrated with a standard solution of a strong base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.

Protocol:

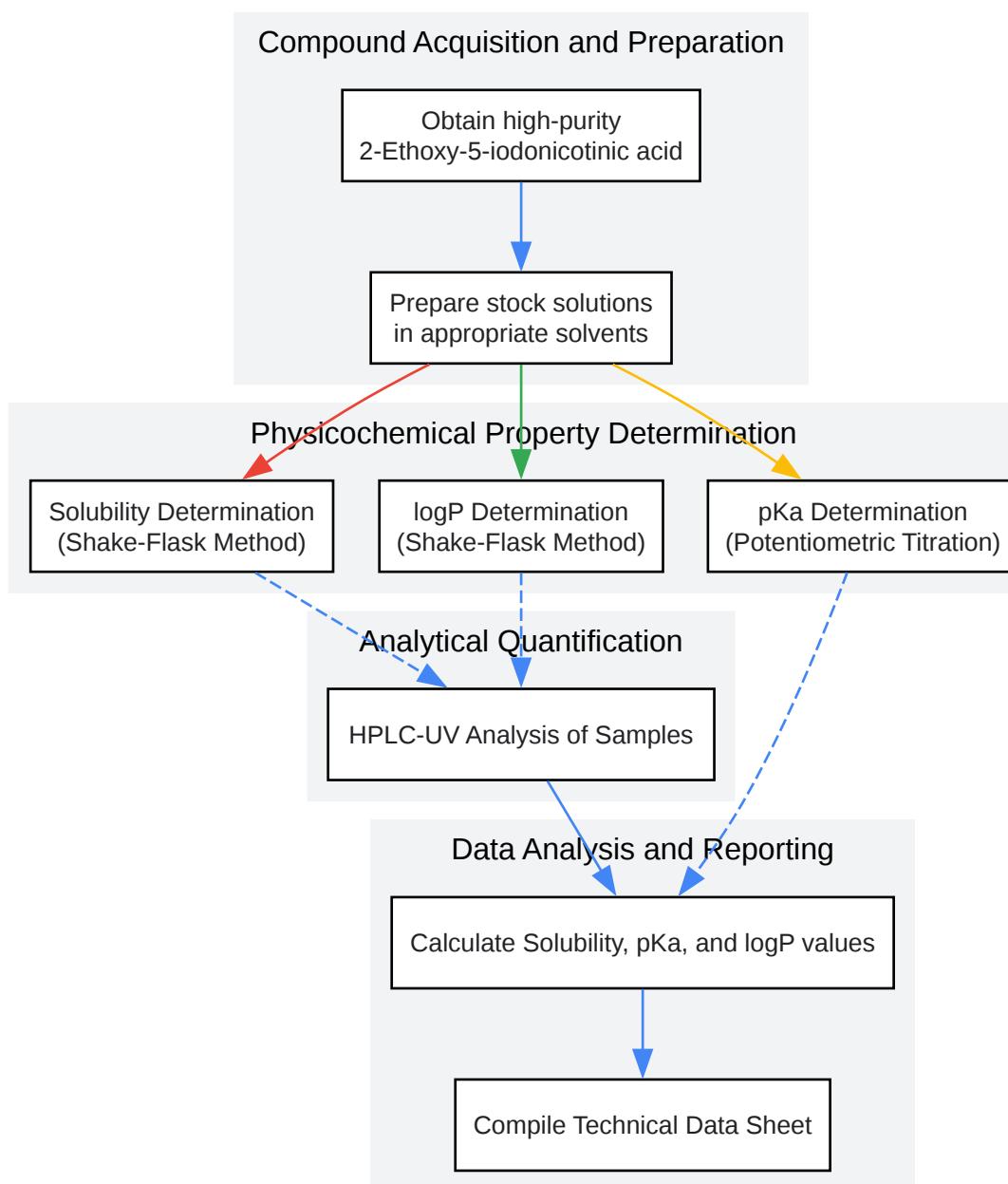
- Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).^[6]
- Prepare a solution of **2-Ethoxy-5-iodonicotinic acid** of known concentration (e.g., 0.01 M) in water. To ensure complete dissolution, a small amount of a co-solvent may be used if necessary, though its effect on the pKa should be considered.
- Maintain a constant ionic strength in the solution by adding a neutral salt, such as potassium chloride (e.g., 0.1 M).^[7]
- Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
- Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

- Plot the measured pH against the volume of titrant added to generate a titration curve.
- The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve. The first derivative of the curve can be used to accurately locate the equivalence point.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional and most reliable approach.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient (P). The logarithm of P is the logP value.[\[9\]](#)


Protocol:

- Prepare mutually saturated solutions of n-octanol and water by vigorously mixing them and allowing the phases to separate.
- Dissolve a known amount of **2-Ethoxy-5-iodonicotinic acid** in one of the phases (e.g., the aqueous phase buffered to a pH where the compound is predominantly in its neutral form to avoid ionization effects).
- Add a known volume of the second phase to create a biphasic system.
- Agitate the mixture for a sufficient time to allow for complete partitioning and equilibrium to be reached (e.g., 2-4 hours) at a constant temperature.[\[10\]](#)
- Allow the two phases to completely separate. Centrifugation can aid this process.
- Carefully sample both the n-octanol and the aqueous phases.
- Determine the concentration of **2-Ethoxy-5-iodonicotinic acid** in each phase using a suitable analytical technique like HPLC-UV.

- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of the partition coefficient.[9][11][12]

Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of **2-Ethoxy-5-iodonicotinic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [guidechem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. bellevuecollege.edu [bellevuecollege.edu]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. chem.ws [chem.ws]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]
- 9. acdlabs.com [acdlabs.com]
- 10. youtube.com [youtube.com]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 2-Ethoxy-5-iodonicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1344298#physicochemical-properties-of-2-ethoxy-5-iodonicotinic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com